molecular formula C5H10O3 B1345510 2-Propoxyacetic acid CAS No. 54497-00-6

2-Propoxyacetic acid

Cat. No. B1345510
CAS RN: 54497-00-6
M. Wt: 118.13 g/mol
InChI Key: SGUYGLMQEOSQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxyacetic acid is a chemical compound that is related to various other acetic acid derivatives, such as 2-butoxyacetic acid, which is a human metabolite of 2-butoxyethanol . While the provided papers do not directly discuss 2-propoxyacetic acid, they do provide insights into similar compounds and their analysis, which can be extrapolated to understand the properties and analysis of 2-propoxyacetic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid, involves the use of capillary gas chromatography for separation after the synthesis process . These methods could potentially be adapted for the synthesis of 2-propoxyacetic acid, ensuring purity and allowing for its subsequent analysis.

Molecular Structure Analysis

Molecular orbital studies, such as those performed on peroxyacetic acid, can provide valuable information about the conformation of the molecule . These studies use methods like STO-3G and PCILO molecular orbital methods to predict the most stable conformer, which is often consistent with experimental data such as X-ray crystallography, infrared spectroscopy, and dipole moment measurements.

Chemical Reactions Analysis

The chemical reactions involving acetic acid derivatives often include their interaction with other chemicals, as seen in the determination of peroxyacetic acid where it reacts with methyl p-tolyl sulfide (MTS) . These reactions can be used to quantify the compounds in various samples, which is crucial for understanding the reactivity and behavior of 2-propoxyacetic acid in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) is used for the determination of compounds like 2,4-dichlorophenoxyacetic acid in water samples . Similarly, gas chromatography-mass spectrometry (GC-MS) is employed for the analysis of 2-butoxyacetic acid, providing information on retention times and detection limits . These methods could be applied to 2-propoxyacetic acid to determine its physical and chemical properties.

Relevant Case Studies

Case studies involving the detection and analysis of acetic acid derivatives in real-world samples are crucial for understanding the application of analytical methods. For instance, the simultaneous HPLC determination of peroxyacetic acid in brewery disinfection samples shows the practical use of the developed methods . Additionally, the use of molecularly imprinted polymer nanoparticles for the selective preconcentration of 2,4-dichlorophenoxyacetic acid in human urine and water samples demonstrates the potential for specific detection of such compounds in complex matrices .

Scientific Research Applications

1. Agricultural Use and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to 2-propoxyacetic acid, is extensively used in agriculture for pest control. Studies have analyzed its impact on the environment, especially in terms of toxicity and mutagenicity. The research highlights the importance of understanding the environmental consequences of 2,4-D usage, considering its presence in natural environments due to agricultural activities (Zuanazzi et al., 2020).

2. Water Contamination and Remediation

The contamination of water sources by 2,4-D is a significant concern. Research efforts have been directed towards developing efficient methods for its removal from polluted water bodies. This includes examining various techniques for decontaminating water and improving the biodegradability of 2,4-D, a crucial step in mitigating its harmful environmental impacts (EvyAliceAbigail et al., 2017).

3. Understanding Herbicide Action

The mode of action of 2,4-D, similar in structure to 2-propoxyacetic acid, has been a subject of detailed investigation. Understanding how it functions as a herbicide at the molecular level, including its physiological effects and interaction with plant hormones, provides valuable insights for both agricultural practices and the development of new herbicides (Song, 2014).

4. Phytoremediation Enhancement

Research has explored the use of bacterial endophytes to enhance phytoremediation, particularly for removing 2,4-D from contaminated soil and groundwater. This approach shows promise in reducing toxic herbicide residues in crop plants, offering a sustainable solution to address agricultural pollution (Germaine et al., 2006).

5. Genotoxicity Assessment

The genotoxic properties of 2,4-D have been evaluated through various assays, contributing to a better understanding of its potential risks to crops and the environment. This line of research is crucial for assessing the safety of herbicides and their impact on genetic stability in plants (Aksakal et al., 2013).

properties

IUPAC Name

2-propoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYGLMQEOSQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202900
Record name Acetic aid, propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxyacetic acid

CAS RN

54497-00-6
Record name 2-Propoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054497006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54497-00-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic aid, propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propoxyacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K32L9D5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2-Propoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2-Propoxyacetic acid
Reactant of Route 4
Reactant of Route 4
2-Propoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2-Propoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2-Propoxyacetic acid

Citations

For This Compound
11
Citations
H Burkett, G Nelson, W Wright - Journal of the American Chemical …, 1958 - ACS Publications
… ,1,1-trichloro3-amino-2-propoxyacetic acid (IVa), which gave Xr upon … Trichloro-3-amino-2-propoxyacetic Acid (IVa).— To a solution of … of l,l,l-trichloro-3-nitro-2-propoxyacetic acid in one …
Number of citations: 12 pubs.acs.org
P Ruiz, M Mumtaz, V Gombar - Toxicology and applied pharmacology, 2011 - Elsevier
Experimental determination of toxicity profiles consumes a great deal of time, money, and other resources. Consequently, businesses, societies, and regulators strive for reliable …
Number of citations: 50 www.sciencedirect.com
GP Daston, D Baines, E Elmore, MP Fitzgerald… - … and applied toxicology, 1995 - Elsevier
… Heinz Nau, and 2-propoxyacetic acid and 2-butoxyacetic acid were synthesized at Procter & Gamble. All chemicals were sent to the quality assurance officer at Man Tech Environmental …
Number of citations: 27 www.sciencedirect.com
M Oláh, D Kovács, G Katona, G Hornyánszky, L Poppe - Tetrahedron, 2018 - Elsevier
In this study, the activity of acetic acid esters modified with electron withdrawing 2-alkoxy-groups was investigated as acylating agent in kinetic resolution (KR) of racemic amines. A …
Number of citations: 11 www.sciencedirect.com
PD Bartlett, EN Trachtenberg - Journal of the American Chemical …, 1958 - ACS Publications
… Reduction of Ilia with stannous chloride and hydrochloric acid yielded 1,1,1-trichloro3-amino-2-propoxyacetic acid (IVa), which gave Xr upon heating. It had been expected that V or, …
Number of citations: 83 pubs.acs.org
GG Furin, LS Pressman, LM Pokrovsky… - Journal of Fluorine …, 2000 - Elsevier
… The initial addition of one equivalent of triethyl-amine followed by reaction with water leads to N,N-dialkyl amides of perfluoro-2′-propoxy-2″-propoxyacetic acid (8–13) (Scheme 2). …
Number of citations: 27 www.sciencedirect.com
SJ Rawlings - 1987 - search.proquest.com
The teratogenicity of methoxyacetic acid (MAA) was studied using rat whole-embryo and limb bud micromass cultures. MAA and some related alkoxy acids were direct-acting teratogens …
Number of citations: 5 search.proquest.com
TS Rao, GR Revankar - Nucleosides, Nucleotides & Nucleic Acids, 1995 - Taylor & Francis
… starting from 4 and 1,3-dibenzyloxy-2-propoxyacetic acid (5b). The acid 5b was … 1,3-Dibenzyloxy-2-propoxyacetic acid (5b). To a solution of 1,3-diben- …
Number of citations: 17 www.tandfonline.com
JR Kelsey - Regulatory Toxicology and Pharmacology, 2022 - Elsevier
… For the propyl series, studies in rats show that the elimination of EGnPE is rapid with approximately 80% eliminated in urine as the acid derivative 2-propoxyacetic acid and its glycine …
Number of citations: 6 www.sciencedirect.com
K Log - Other Organic Ligands, 1974 - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.